molecular formula C16H13BrN2O B11807706 4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one

4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B11807706
M. Wt: 329.19 g/mol
InChI Key: MBQZTIAUSKKART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one ( 1217798-00-9) is a specialized pyrrol-2-one derivative with a molecular formula of C16H13BrN2O and a molecular weight of 329.19 . This chemical building block features a bromophenylamino substituent, making it a valuable intermediate for medicinal chemistry and drug discovery research. Compounds based on the 1H-pyrrol-2(5H)-one scaffold are recognized for their significant bioactivity and broad utility in scientific research . Recent studies highlight that novel dihydro-pyrrol-2-one derivatives demonstrate potent inhibitory activity against various biological targets, including human carbonic anhydrase isoforms (hCA I, II, IX, and XII) . The structural motif is frequently investigated for its potential in developing anticancer agents, with certain derivatives showing ability to impact tumor cell viability, particularly in conjunction with established chemotherapeutic agents like doxorubicin . Furthermore, the pyrrol-2-one core is a key component in numerous bioactive natural compounds and is known to exhibit a broad spectrum of activities including antibacterial properties, FPR1 antagonism, cytotoxic effects, and antioxidant behavior . This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

3-(4-bromoanilino)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C16H13BrN2O/c17-12-6-8-13(9-7-12)18-14-10-16(20)19(11-14)15-4-2-1-3-5-15/h1-10,18H,11H2

InChI Key

MBQZTIAUSKKART-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)N1C2=CC=CC=C2)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Three-Component Assembly Using Chromene Aldehydes

A prominent route to pyrrolone derivatives involves multicomponent reactions (MCRs) that converge aldehydes, amines, and isocyanides. In a study by, 2-oxo-2H-chromene-3-carbaldehyde (1a ), aniline derivatives, and isocyanides were reacted in methanol with p-toluenesulfonic acid (PTSA) as a catalyst, followed by cyclization in toluene with pyridine. This method yielded chromeno[4,3-b]pyrrol-4(1H)-ones (5a–5m ) with substituents including bromine and methoxy groups. For instance, entry 5b (1-(4-bromophenyl)-3-((4-bromophenyl)amino)-2-(tert-butylamino)chromeno[4,3-b]pyrrol-4(1H)-one) was isolated in 75% yield. Although this scaffold differs from the target compound, the methodology demonstrates the feasibility of incorporating brominated anilines and highlights the role of base-mediated cyclization.

Key Reaction Conditions

  • Catalyst : PTSA (0.05 equiv)

  • Solvents : Methanol (initial step), toluene (cyclization)

  • Temperature : Room temperature (initial), 90°C (cyclization)

  • Yield Range : 35–75%

Sulfonamide-Inclusive Three-Component Synthesis

Another MCR strategy, reported by, employed para-amino sulfonamide, aldehydes, and pyruvic acid in ethanol with trifluoroacetic acid (TFA) catalysis. This approach generated dihydro-pyrrol-2-ones with dual sulfonamide groups. While the target compound lacks sulfonamide functionality, this method underscores the versatility of MCRs in constructing pyrrolone cores. For example, electron-withdrawing substituents (e.g., 4-fluorophenyl) enhanced reaction efficiency, as evidenced by NMR and MALDI-MS characterization.

Cyclization Strategies via Propargyl Amine Intermediates

Boron- and Copper-Catalyzed Cyclization

A supplementary protocol from detailed the synthesis of 1-(4-bromophenyl)-3-methylene-3a-phenyl-2,3,3a,6a-tetrahydrocyclopenta[b]pyrrol-4(1H)-one (4f ) via a two-step process. Furan-2-yl(phenyl)methanol and 4-bromo-N-(prop-2-yn-1-yl)aniline were treated with B(C6F5)3 (10 mol%) in 1,4-dioxane, followed by Cu(OTf)2 (5 mol%) and triphenylphosphine (TPP). The reaction proceeded through cyclization and rearrangement, affording 4f in 79% yield. Adapting this method could involve substituting the furan moiety with a phenyl group to target the desired compound.

Optimized Parameters

  • Catalysts : B(C6F5)3 (Lewis acid), Cu(OTf)2 (transition metal)

  • Solvent : 1,4-Dioxane

  • Temperature : 60°C (initial), 90°C (cyclization)

  • Yield : 79%

Base-Promoted Intramolecular Michael Addition

The work by also highlighted a 5-endo-trig cyclization mechanism under basic conditions. Intermediate α-amino amidine 4 underwent activation via pyridine, facilitating intramolecular Michael addition to form the pyrrolone ring. This step is critical for achieving aromatic stabilization and could be applied to synthesize the target compound by selecting appropriate starting materials.

Strecker and Acylation-Based Routes

Modified Strecker Reaction with α-Amino Nitriles described a route to 4-amino-pyrrolones starting from imines or ketones. α-Amino nitriles, synthesized via Strecker reactions, were acylated and cyclized under basic conditions. For example, treatment of α-arylamino benzyl cyanides with acyl chlorides yielded amides, which were cyclized using ethanolic KOH to form 4-amino-1H-pyrrol-2(5H)-ones in 60–85% yield . Introducing a 4-bromophenyl group at the amine stage could direct the synthesis toward the target compound.

Representative Procedure

  • Strecker Reaction : Imine + KCN/NH4Cl → α-amino nitrile

  • Acylation : α-amino nitrile + acyl chloride → amide

  • Cyclization : Amide + KOH (ethanol) → pyrrolone

Functionalization via Aryl Halides

The incorporation of bromine at the para-position of the aniline moiety, as seen in and, suggests that halogenated aryl amines are compatible with these synthetic pathways. For instance, 4-bromoaniline served as a substrate in both MCR and cyclization protocols, enabling late-stage functionalization.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies for synthesizing pyrrolone derivatives related to the target compound:

Method Starting Materials Catalysts/Reagents Yield Reference
MCR with Chromene Aldehydes2-Oxo-2H-chromene-3-carbaldehyde, anilines, isocyanidesPTSA, pyridine35–75%
Propargyl Amine CyclizationFuran-2-yl(phenyl)methanol, 4-bromo-N-(prop-2-yn-1-yl)anilineB(C6F5)3, Cu(OTf)279%
Strecker-AcylationImines, acyl chloridesKCN/NH4Cl, KOH60–85%
Sulfur Ylide RearrangementSulfur ylides, carbonyl compoundsNone (metal-free)80–90%

Characterization and Validation

Spectroscopic Techniques

  • NMR Spectroscopy :

    • 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), NH groups (δ 8.7 ppm), and aliphatic protons (δ 4.3–5.4 ppm).

    • 13C NMR : Carbonyl carbons appear at δ 160–166 ppm, with aromatic carbons between δ 120–135 ppm.

  • X-ray Crystallography : Used to confirm the cis-fused cyclopentenone structure in related compounds.

Challenges and Optimization

  • Regioselectivity : Electron-deficient anilines enhance cyclization efficiency.

  • Solvent Effects : Polar aprotic solvents (e.g., toluene) favor intramolecular reactions .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one typically involves the reaction of 4-bromophenylamine with appropriate pyrrole derivatives. The process can be optimized using various solvents and catalysts to enhance yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Example Synthesis Procedure

StepReagentsConditionsYield
14-Bromophenylamine + Pyrrole derivativeToluene, reflux85%
2Purification via column chromatographySilica gel-

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity:
Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

2. Antimicrobial Properties:
The compound has demonstrated activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

3. Enzyme Inhibition:
Preliminary studies suggest that this compound may act as an inhibitor for various enzymes, including carbonic anhydrases, which are crucial in numerous physiological processes.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, showing promise as a potential chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus revealed that the compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential for development into an antimicrobial treatment.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituted 4-Aminopyrrolones

  • 1-(4-Methoxyphenyl)-3-methyl-4-phenyl-1H-pyrrol-2(5H)-one (1m): This analogue replaces the bromophenyl group with a methoxyphenyl substituent. However, steric effects may reduce reactivity at the amino position .
  • 1-(4-Iodophenyl)-3-((4-iodophenyl)amino)-5-(2-methoxyphenyl)-1H-pyrrole-2(5H)-one: Substituting bromine with iodine increases molecular weight (MW ≈ 511.02 g/mol) and polarizability, enhancing halogen-bonding interactions in crystal packing. This could improve crystallinity for X-ray studies but may reduce metabolic stability in biological applications .

Heterocyclic Core Variations

  • Pyrazole Derivatives (e.g., 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole): Pyrazole cores exhibit greater ring aromaticity and hydrogen-bonding capacity compared to pyrrolones.
  • The chlorophenyl group provides distinct steric and electronic profiles compared to phenyl or bromophenyl groups .

Complex Derivatives

  • 4-(1-Benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one :
    This compound incorporates benzofuran and thiadiazole moieties, significantly increasing molecular complexity (MW > 600 g/mol). Such derivatives are often explored for kinase inhibition but face challenges in bioavailability due to high hydrophobicity .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-((4-Bromophenyl)amino)-1-phenylpyrrol-2-one C₁₆H₁₃BrN₂O 329.19 4-Bromophenylamino, 1-phenyl Discontinued; moderate polarity
1-(4-Methoxyphenyl)-3-methyl-4-phenylpyrrol-2-one C₁₈H₁₆N₂O₂ 292.33 4-Methoxyphenyl, 3-methyl Enhanced solubility
5-(4-Bromophenyl)-3-(4-fluorophenyl)pyrazole C₁₅H₁₁BrFN₃ 348.17 4-Bromophenyl, 4-fluorophenyl Potential kinase activity
4-Iodophenyl-pyrrolone derivative C₂₃H₁₇I₂N₂O₂ ~511.02 4-Iodophenylamino, 2-methoxyphenyl Halogen bonding

Biological Activity

The compound 4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one , a derivative of pyrrole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications of this compound, supported by recent research findings and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with appropriate phenyl derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit significant antitumor properties. A study highlighted that related pyrazole derivatives demonstrated inhibitory activity against various cancer cell lines by targeting key signaling pathways involved in tumor progression, including BRAF(V600E) and EGFR pathways . This suggests a potential for similar activity in the bromophenyl-substituted pyrrole derivative.

Anti-inflammatory Properties

The anti-inflammatory effects of compounds with similar structures have been documented. For instance, certain pyrazole derivatives have shown effectiveness in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . The presence of the bromine atom in this compound may enhance its interaction with these targets, potentially leading to improved anti-inflammatory activity.

Antimicrobial Activity

Compounds containing halogenated phenyl groups have been reported to possess antimicrobial properties. The incorporation of a bromophenyl moiety may contribute to enhanced efficacy against bacterial strains, as seen in various studies demonstrating the antimicrobial potential of similar halogenated derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Positioning : The position of the bromine atom and other substituents on the phenyl ring can significantly affect binding affinity to biological targets.
  • Electronic Effects : The electron-withdrawing nature of bromine may enhance reactivity and interaction with target sites.
Substituent Effect on Activity Reference
BromineEnhances binding to targets
Phenyl GroupImproves hydrophobic interactions

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Antitumor Efficacy : A study on related pyrazole derivatives showed promising results against breast cancer cell lines, indicating that modifications at the phenyl position could enhance efficacy .
  • Anti-inflammatory Testing : In vivo studies demonstrated that compounds similar to this compound exhibited significant reductions in inflammation markers in animal models .
  • Antimicrobial Screening : A comparative analysis revealed that halogenated compounds displayed superior antibacterial activity against resistant strains, suggesting a valuable role for brominated derivatives in antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-((4-Bromophenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one, and how do reaction conditions impact yield?

  • Answer : The compound can be synthesized via modified Strecker reactions starting from α-amino nitriles. These nitriles are first acylated with suitable halides (e.g., benzoyl chloride) and then cyclized under basic conditions (e.g., ethanolic KOH), yielding 46–63% . Critical factors include:

  • Acylating agent reactivity : Electron-deficient acyl halides accelerate cyclization but may increase side reactions.
  • Base strength : Stronger bases (e.g., KOH vs. NaOH) improve cyclization efficiency but risk ester hydrolysis.
  • Temperature control : Reactions performed at 60–80°C optimize kinetics while minimizing decomposition .

Q. Which analytical techniques reliably confirm the compound’s structure and purity?

  • Answer : A multi-technique approach is recommended:

  • NMR spectroscopy : 1H NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm), while 13C NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Provides molecular weight confirmation with <5 ppm accuracy (e.g., [M+H]+ calculated for C16H12BrN2O: 343.0084) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, with R factors <0.05 ensuring structural precision .
  • Purity assessment : HPLC-UV (λ = 254 nm) combined with elemental analysis (±0.4% deviation) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from assay variability. A systematic framework includes:

  • Standardized protocols : Fix cell line passage numbers (e.g., HeLa cells <20 passages) and solvent concentrations (DMSO ≤0.1% v/v) .
  • Dose-response normalization : Express IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for plate-to-plate variation.
  • Meta-analysis : Use ANOVA to evaluate inter-study variability, focusing on effect size (Cohen’s d >0.8 indicates significant differences) .

Q. What strategies optimize the compound’s solubility and stability for in vitro studies?

  • Answer : Key approaches include:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility.
  • Hydrogen-bond modulation : Introduce hydroxyl or amine groups via substitution to enhance aqueous solubility, guided by graph set analysis of crystal packing (e.g., R2²(8) motifs) .
  • Lyophilization : Stabilize the compound as a lyophilized powder under argon, with stability confirmed via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How can computational chemistry predict regioselectivity in derivative synthesis?

  • Answer :

  • DFT calculations : B3LYP/6-31G* models predict electrophilic substitution preferences. For example, bromine’s meta-directing effect on the phenyl ring can be validated through Fukui function analysis .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to identify sterically accessible reaction sites over 100 ns trajectories.
  • Docking studies : Predict binding affinities for target enzymes (e.g., tyrosine tRNA synthetase) to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.